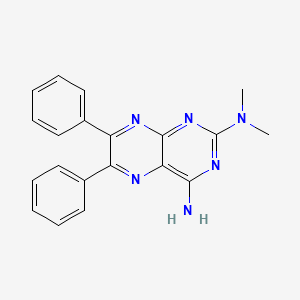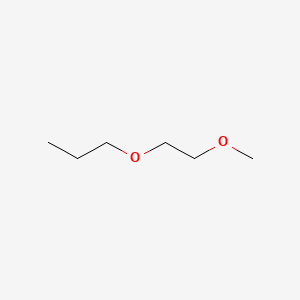
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is a complex organic compound belonging to the trichothecene family. These compounds are known for their potent biological activities, particularly as mycotoxins produced by various species of fungi. Trichothecenes are characterized by their tricyclic 12,13-epoxytrichothecane skeleton, which is responsible for their toxic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This is achieved through cyclization reactions, often involving Diels-Alder reactions or other cycloaddition methods.
Epoxidation: Introduction of the epoxy group at the 12,13 position is usually done using peracids like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation: The addition of hydroxyl groups at the 3 and 4 positions can be accomplished using reagents like osmium tetroxide (OsO4) followed by oxidative cleavage.
Carboxylation: The carboxyl group at the 15 position is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for stringent safety measures. when produced, it typically involves large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes if derived from fungal sources.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the epoxy group to a diol or reduce the carboxyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of trichothec-9-en-15-oic acid derivatives with additional ketone or carboxyl groups.
Reduction: Formation of trichothec-9-en-15-ol, 12,13-epoxy-3,4-dihydroxy-.
Substitution: Formation of esters or ethers depending on the substituents used.
Applications De Recherche Scientifique
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of trichothecenes and their derivatives.
Biology: Investigated for its effects on cellular processes, particularly protein synthesis inhibition.
Medicine: Studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of antifungal agents and pesticides.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the peptide chain during translation. This leads to the accumulation of incomplete polypeptides and ultimately cell death. The epoxy group at the 12,13 position is crucial for its binding affinity and toxicity.
Comparaison Avec Des Composés Similaires
Trichothec-9-en-15-oic acid, 12,13-epoxy-3,4-dihydroxy- is unique due to its specific functional groups and their positions. Similar compounds include:
T-2 Toxin: Another trichothecene with similar toxic properties but different functional groups.
HT-2 Toxin: A derivative of T-2 toxin with an additional hydroxyl group.
Deoxynivalenol (DON): A simpler trichothecene with a different substitution pattern.
These compounds share the tricyclic 12,13-epoxytrichothecane skeleton but differ in their specific functional groups and biological activities
Propriétés
Numéro CAS |
81331-37-5 |
|---|---|
Formule moléculaire |
C15H20O6 |
Poids moléculaire |
296.31 g/mol |
Nom IUPAC |
10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-carboxylic acid |
InChI |
InChI=1S/C15H20O6/c1-7-3-4-14(12(18)19)8(5-7)21-11-9(16)10(17)13(14,2)15(11)6-20-15/h5,8-11,16-17H,3-4,6H2,1-2H3,(H,18,19) |
Clé InChI |
PERWGNXJWMURFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-3-[3-chloro-4-[[(1R,13S,16S,17R,28R)-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-28-[(2-methylpropan-2-yl)oxycarbonylamino]-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7(12),8,10,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12793636.png)












